

CL-197: An In-depth Technical Guide on its Antiviral Spectrum and Activity

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: CL-197
CAS No.: 1030595-07-3
Cat. No.: B15363821

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL-197, chemically known as 4'-Ethynyl-2'-deoxy-2'- β -fluoro-2-fluoroadenosine, is a novel nucleoside reverse transcriptase inhibitor (NRTI) demonstrating highly potent and selective activity against Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides a comprehensive overview of the antiviral spectrum and activity of **CL-197**, based on currently available data. It includes a detailed summary of its quantitative antiviral efficacy and cytotoxicity, a description of its mechanism of action, and protocols for key experimental assays. The information presented herein is intended to support further research and development of this promising anti-HIV-1 clinical candidate.

Introduction

CL-197 is a synthetic purine nucleoside analog that has emerged as a clinical candidate for the treatment of HIV-1 infection.[1] As a member of the NRTI class of antiretroviral drugs, its primary mechanism of action involves the inhibition of the viral reverse transcriptase enzyme, a critical component of the HIV-1 replication cycle.[2] This document consolidates the existing

technical information on **CL-197**, with a focus on its antiviral potency, spectrum of activity, and the methodologies used for its evaluation.

Antiviral Spectrum and Activity

The antiviral activity of **CL-197** has been predominantly characterized against HIV-1. Current literature indicates a narrow but potent antiviral spectrum, primarily focused on this retrovirus.

In Vitro Anti-HIV-1 Activity

CL-197 exhibits exceptional potency against wild-type HIV-1 in cell-based assays. Its efficacy is significantly higher than several clinically approved NRTIs.[3]

Table 1: In Vitro Anti-HIV-1 Activity of **CL-197** and Other NRTIs

Compound	EC ₅₀ (nM)	Cell Line	Virus Strain	Citation
CL-197	0.9	MT-4	HIV-1 (Wild-Type)	[1]
Zidovudine (AZT)	180 ± 60	MT-4	HIV-1 NL4-3	[2]
Lamivudine (3TC)	1,210 ± 240	MT-4	HIV-1 NL4-3	[2]
Emtricitabine (FTC)	370 ± 70	MT-4	HIV-1 NL4-3	[2]
Tenofovir (TDF)	14 ± 2	MT-4	HIV-1 NL4-3	[2]

Activity Against Drug-Resistant HIV-1 Strains

A crucial attribute of a novel antiretroviral is its efficacy against viral strains that have developed resistance to existing drugs. **CL-197** has demonstrated potent inhibitory activity against a range of drug-resistant and clinical HIV-1 strains.[1]

Table 2: In Vitro Activity of **CL-197** against Drug-Resistant HIV-1 Strains

HIV-1 Strain (Mutation)	Fold Change in EC ₅₀ (vs. Wild-Type)	Citation
M41L/T215Y	Data not publicly available	[1]
L74V	Data not publicly available	[1]
K65R	Data not publicly available	[1]
Y181C	Data not publicly available	[1]
Multi-drug resistant clinical isolates	Potent inhibitory activity reported	[1]

Note: While specific fold-change values are not detailed in the available abstracts, the source literature asserts potent activity against these resistant strains.

Antiviral Spectrum Beyond HIV-1

Extensive searches of the public scientific literature did not yield any data on the antiviral activity of **CL-197** against other viruses, such as Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), influenza viruses, or herpesviruses. This suggests that the antiviral spectrum of **CL-197** may be highly specific to HIV-1, or that broader screening has not yet been published.

Cytotoxicity Profile

The therapeutic potential of an antiviral compound is intrinsically linked to its safety profile. Cytotoxicity assays are performed to determine the concentration at which a compound induces toxic effects in host cells.

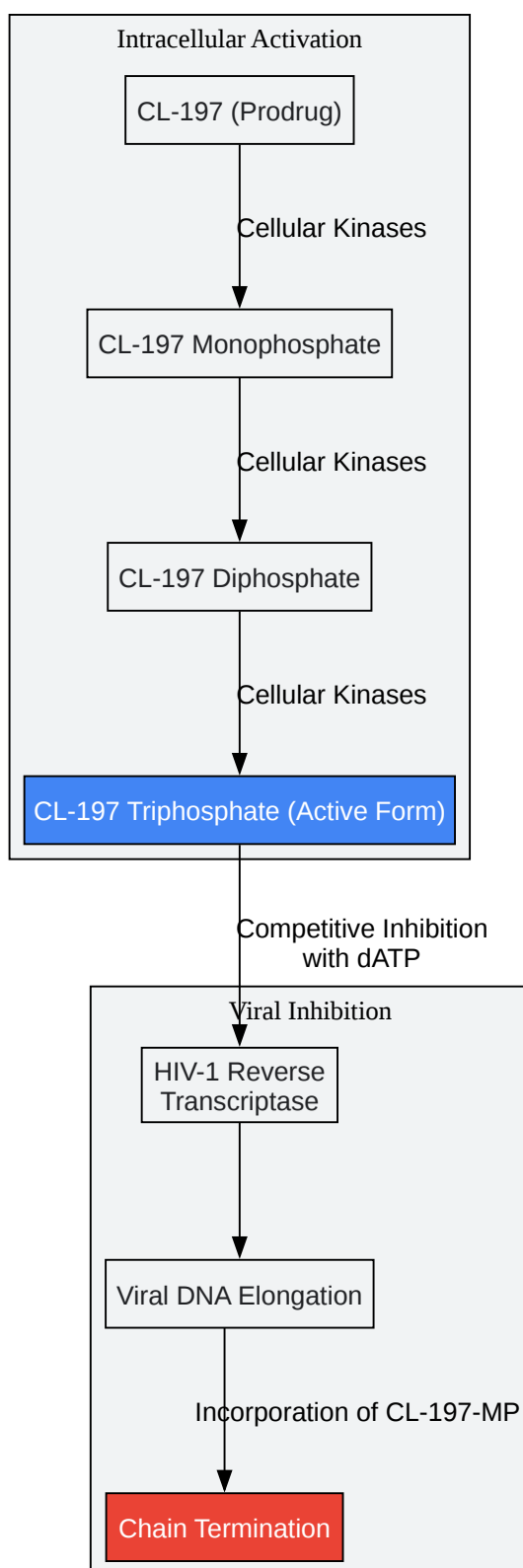
Table 3: In Vitro Cytotoxicity of **CL-197**

Compound	CC ₅₀ (μM)	Cell Line	Citation
CL-197	> 100	Not specified in abstract	[1]

The high CC₅₀ value indicates a very low potential for cytotoxicity, resulting in a favorable selectivity index (SI = CC₅₀ / EC₅₀), which is a key indicator of a drug's therapeutic window.

Mechanism of Action

CL-197 is a nucleoside reverse transcriptase inhibitor. Its mechanism of action is initiated by its intracellular conversion into the active triphosphate form.



[Click to download full resolution via product page](#)

Caption: Intracellular activation and mechanism of action of **CL-197**.

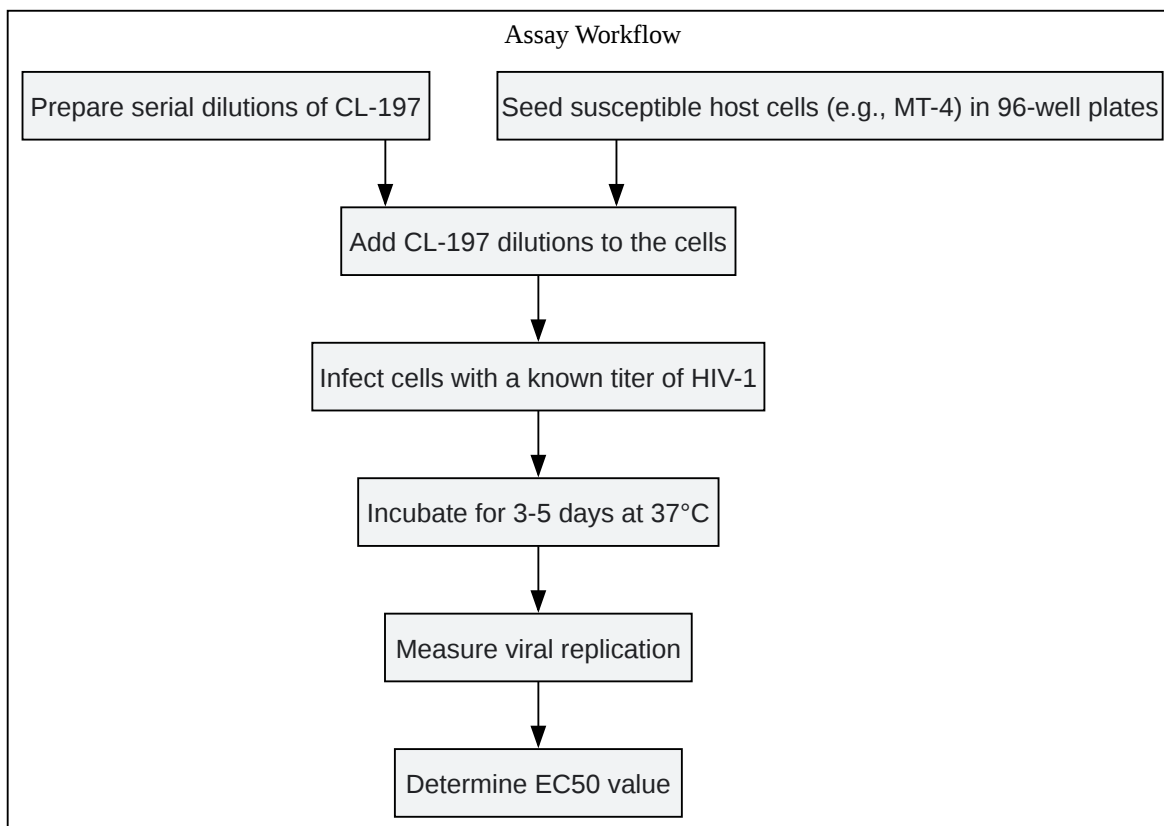
The active **CL-197** triphosphate (**CL-197-TP**) competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the growing viral DNA chain by the HIV-1 reverse transcriptase. Upon incorporation, **CL-197** acts as a chain terminator, preventing further elongation of the viral DNA and thus halting the replication process.^{[2][4]}

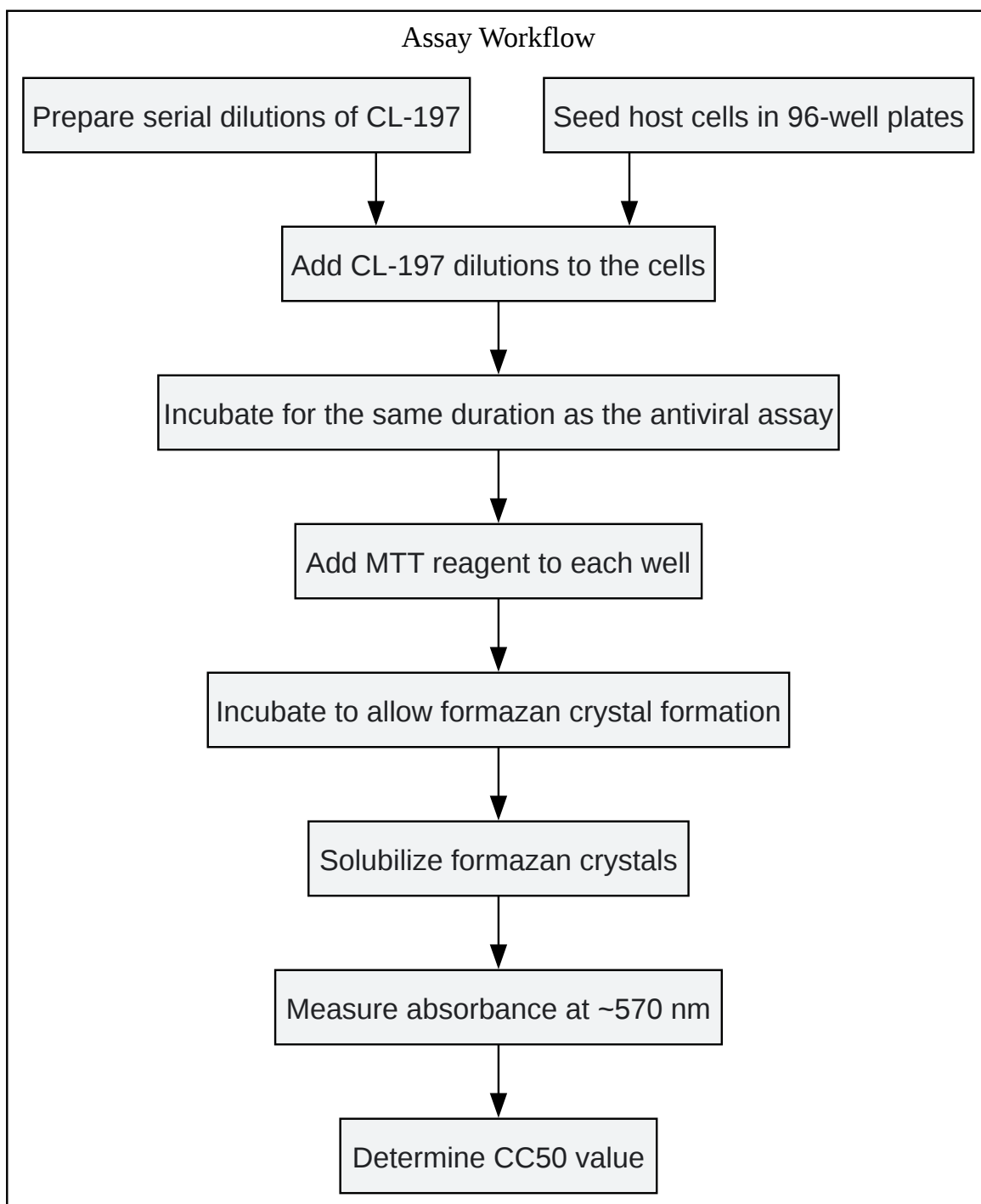
Experimental Protocols

The following sections describe generalized protocols for the key assays used to characterize the antiviral activity and cytotoxicity of compounds like **CL-197**.

Anti-HIV-1 Activity Assay (Cell-Based)

This protocol is a representative method for determining the half-maximal effective concentration (EC₅₀) of a compound against HIV-1 in a cell line.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. HIV-1 Integrase Inhibitors That Are Active against Drug-Resistant Integrase Mutants - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Evaluation of Combinations of 4'-Ethyne-2-Fluoro-2'-Deoxyadenosine with Clinically Used Antiretroviral Drugs - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. EFdA \(4'-ethyne-2-fluoro-2'-deoxyadenosine, MK-8591\): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [CL-197: An In-depth Technical Guide on its Antiviral Spectrum and Activity]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15363821/docs#cl-197-an-in-depth-technical-guide-on-its-antiviral-spectrum-and-activity\]](https://www.benchchem.com/product/b15363821/docs#cl-197-an-in-depth-technical-guide-on-its-antiviral-spectrum-and-activity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)